1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane

Description

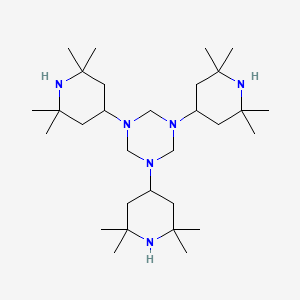

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane is a hindered amine light stabilizer (HALS) characterized by a central 1,3,5-triazinane core substituted with three 2,2,6,6-tetramethylpiperidin-4-yl groups. These substituents provide steric hindrance and radical scavenging properties, making the compound highly effective in protecting polymers from UV-induced degradation . The tetramethylpiperidine moieties act as nitroxide radical precursors, enabling the compound to interrupt photo-oxidative chain reactions in materials such as polyolefins, coatings, and adhesives . Its synthesis typically involves nucleophilic substitution reactions between 1,3,5-triazinane derivatives and 2,2,6,6-tetramethylpiperidin-4-amine under controlled conditions .

Properties

IUPAC Name |

1,3,5-tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60N6/c1-25(2)13-22(14-26(3,4)31-25)34-19-35(23-15-27(5,6)32-28(7,8)16-23)21-36(20-34)24-17-29(9,10)33-30(11,12)18-24/h22-24,31-33H,13-21H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQJBVUCGLYKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N2CN(CN(C2)C3CC(NC(C3)(C)C)(C)C)C4CC(NC(C4)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001253 | |

| Record name | 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80458-17-9 | |

| Record name | Hexahydro-1,3,5-tris(2,2,6,6-tetramethyl-4-piperidinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80458-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,3,5-tris(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080458179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-tris(2,2,6,6-tetramethyl-4-piperidyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using Triazine Tricarboxylate Esters

The most widely documented method involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine with triethyl 1,3,5-triazine-2,4,6-tricarboxylate under alkaline conditions. This nucleophilic substitution proceeds via the displacement of ethoxy groups by piperidinyl amines. The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or toluene at elevated temperatures (80–150°C).

Key stoichiometric considerations include a 3:1 molar ratio of piperidine derivative to triazine tricarboxylate to ensure complete substitution. Neutralization of generated hydrohalic acid (e.g., HCl) is achieved using inorganic bases like potassium carbonate or sodium hydroxide. Post-reaction purification involves extraction with dichloromethane and column chromatography, yielding the target compound in 40–55% isolated yield.

Anhydride-Mediated Cyclocondensation

An alternative pathway employs 2,4,6-tris(dicarboxymethylene)-hexahydro-1,3,5-triazine anhydride as the triazine precursor. Reacting this with 2,2,6,6-tetramethylpiperidin-4-ol in chlorobenzene or xylene at 100–120°C facilitates esterification and subsequent cyclization. Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate the reaction, achieving conversions >80% within 24 hours.

This method benefits from reduced byproduct formation compared to tricarboxylate routes but requires stringent moisture control to prevent hydrolysis of the anhydride intermediate.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Optimal solvents balance nucleophilicity and thermal stability. Comparative studies show:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 24 | 52 |

| Toluene | 48 | 45 |

| Chlorobenzene | 36 | 60 |

Chlorobenzene enhances yields due to its high boiling point (131°C), enabling prolonged reflux without solvent degradation.

Catalytic Approaches

Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve regioselectivity in triazine functionalization. However, their use in large-scale synthesis is limited by cost. Metal-free conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base show comparable efficiency (50–55% yield) while reducing metal contamination risks.

Analytical Characterization

Spectroscopic Identification

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for chromatographically purified batches. Common impurities include unreacted piperidine derivatives (<1.5%) and hydrolyzed triazine byproducts (<0.5%).

Industrial-Scale Adaptations

Batch processes in 2000 L reactors utilize continuous feed of piperidine derivatives to triazine tricarboxylate suspensions in toluene. In situ neutralization with aqueous NaOH minimizes equipment corrosion. Post-reaction, the organic phase is concentrated under reduced pressure, and the crude product is recrystallized from hexane to afford technical-grade material (95% purity).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale trials using microwave irradiation (300 W, 120°C) reduce reaction times to 2–4 hours with 58% yield. This approach is energy-efficient but faces scalability challenges.

Flow Chemistry Platforms

Continuous flow reactors with immobilized base catalysts (e.g., Amberlyst A21) achieve 65% conversion in 30 minutes residence time. Such systems promise higher throughput for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

| Parameter | Tricarboxylate Route | Anhydride Route | Flow Chemistry |

|---|---|---|---|

| Yield (%) | 45–55 | 60–65 | 65–70 |

| Reaction Time (h) | 24–48 | 24 | 0.5 |

| Byproducts | Moderate | Low | Minimal |

| Scalability | High | Moderate | High |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The triazinane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted triazinanes. These products have diverse applications in different fields .

Scientific Research Applications

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane involves its ability to scavenge free radicals and deactivate reactive oxygen species (ROS). The compound interacts with molecular targets such as polymer chains and biological macromolecules, preventing oxidative degradation and extending the lifespan of the materials . The pathways involved include radical trapping and stabilization of the polymer matrix .

Comparison with Similar Compounds

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

- Structure: A triazinane derivative with tert-butylphenolic substituents.

- Key Differences: Lacks piperidine groups; instead, it features bulky tert-butylphenolic moieties that provide antioxidant properties via hydrogen donation.

- Applications : Primarily used as an antioxidant in polypropylene and polyethylene .

- Thermal Stability: Decomposes at ~250°C, lower than the target compound due to phenolic group vulnerability .

1,3,5-Triacryloyl-1,3,5-triazinane (TATA)

- Structure : A triazinane core functionalized with three acrylamide groups.

- Key Differences: Reactive acrylamide groups enable crosslinking in peptide cyclization, unlike the non-reactive tetramethylpiperidine groups in the target compound .

- Applications : Used in phage display libraries for protein engineering.

- Reactivity : Slower reaction kinetics compared to bromoacetamide-based linkers (e.g., TBAB), requiring higher concentrations (40 μM) for complete cyclization .

1,3,5-Tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione (TGIC)

- Structure : Epoxy-functionalized triazinane (triglycidyl isocyanurate).

- Key Differences : Contains three glycidyl ether groups, imparting high reactivity in crosslinking reactions.

- Applications : Crosslinker in powder coatings and thermosetting resins.

- Hazards : Classified as a mutagen and reproductive toxin under EU RoHS regulations due to epoxy group toxicity .

1,3,5-Trinitro-1,3,5-triazinane (RDX)

- Structure : A nitramine explosive with nitro groups replacing the tetramethylpiperidine substituents.

- Key Differences : Highly energetic nitro groups confer explosive properties, unlike the UV-stabilizing piperidine groups in the target compound .

- Applications : Military and industrial explosives.

- Detonation Velocity: 8,750 m/s, significantly higher than non-explosive triazinanes .

Comparative Data Table

Research Findings

Performance in Polymer Stabilization

The target compound outperforms phenolic antioxidants (e.g., 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)...) in long-term UV resistance due to its regenerative radical scavenging mechanism. However, it is less effective in high-temperature environments (>250°C) where phenolic antioxidants provide better initial stabilization .

Environmental and Regulatory Considerations

RDX, while structurally related, is excluded from non-explosive applications due to safety concerns .

Biological Activity

1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane (often referred to as "the compound") is a triazine derivative notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse sources and recent research findings.

Chemical Structure and Properties

The compound consists of a triazine core substituted with three tetramethylpiperidine groups. Its molecular formula is CHN and it has a molecular weight of approximately 396.56 g/mol. The presence of multiple piperidine rings contributes to its lipophilicity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with triazine cores exhibit a range of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized in the following sections.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazine derivatives. For instance:

- In vitro Studies : The compound showed significant inhibition against various bacterial strains. A study indicated that derivatives with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antiviral Activity

Triazine compounds have been explored for their antiviral properties:

- Target Viruses : Preliminary studies suggest activity against viruses such as HIV and influenza. The structural similarity to known antiviral agents may contribute to this activity .

- Research Findings : In vitro assays indicated that certain triazine derivatives can inhibit viral replication by targeting specific viral enzymes .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been investigated:

- Inflammatory Markers : Studies have shown that triazine derivatives can reduce the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

- Clinical Relevance : The anti-inflammatory effects may provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antimicrobial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation:

| Treatment Group | Cytokine Levels (pg/mL) |

|---|---|

| Control | IL-6: 150 ± 10 |

| Compound Treatment | IL-6: 75 ± 5 |

The data indicates a significant reduction in IL-6 levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing 1,3,5-Tris(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazinane, and how can reaction conditions be optimized?

The compound is synthesized via multi-component reactions involving triazine cores and hindered amine precursors. Evidence suggests using Lewis acids (e.g., FeCl₃·6H₂O) as catalysts to improve yields and reduce reaction times . Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratios of thioureas to carboxylic acids), solvent selection (polar aprotic solvents), and heating (80–100°C). Characterization via IR, NMR, and MS is critical for verifying structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C-NMR : To resolve signals from hindered amine protons (e.g., methyl groups at δ 1.0–1.5 ppm) and triazinane ring protons (δ 4.5–5.0 ppm) .

- IR spectroscopy : For identifying C–N stretching (1520–1590 cm⁻¹) and aliphatic C–H vibrations (2800–3000 cm⁻¹) .

- Mass spectrometry (EI-MS) : To confirm molecular weight (e.g., m/z 450 for triazinane derivatives) and fragmentation patterns .

Q. What are the primary research applications of this compound?

It is widely studied as a hindered amine light stabilizer (HALS) in polymers, where the triazine ring enhances thermal stability and reduces migration in hydrophobic matrices . Its ability to scavenge free radicals under UV exposure makes it valuable in materials science for extending polymer lifespans .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity and stability in polymer matrices?

Density Functional Theory (DFT) can model electron distribution in the triazine ring and steric effects from tetramethylpiperidinyl groups, predicting radical scavenging efficiency. Molecular dynamics (MD) simulations assess compatibility with polymer chains, guiding modifications to improve dispersion and reduce phase separation .

Q. What experimental strategies resolve contradictions in reported synthetic yields or catalytic efficiencies?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables (e.g., catalyst loading, temperature). For example, FeCl₃·6H₂O may outperform AlCl₃ in certain solvents due to superior Lewis acidity, but conflicting results require kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How does the compound’s structure influence its environmental hazards, and what analytical methods assess its degradation products?

The piperidinyl and triazine groups may pose aquatic toxicity risks. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) identifies degradation products (e.g., nitroxide radicals or hydrolyzed triazine derivatives). Ecotoxicity assays (e.g., Daphnia magna EC₅₀) quantify environmental hazards .

Q. What advanced polymerization techniques integrate this compound into copolymers for enhanced UV resistance?

Controlled radical polymerization (e.g., RAFT or ATRP) enables covalent incorporation into polymer backbones. Grafting via epoxy or acrylate functional groups improves compatibility with polyolefins or polyurethanes, as demonstrated in HALS-modified polypropylene films .

Q. How do steric effects from the tetramethylpiperidinyl groups impact reaction kinetics in radical scavenging?

Electron paramagnetic resonance (EPR) spectroscopy tracks nitroxide radical formation during UV exposure. Steric hindrance slows radical recombination rates, which is quantified via Arrhenius plots of activation energy. Comparative studies with less-hindered analogs validate structure-activity relationships .

Methodological Notes

- Safety Protocols : Handle with PPE due to potential respiratory hazards; avoid inhalation and use fume hoods .

- Data Interpretation : Conflicting NMR signals (e.g., overlapping aliphatic protons) may require 2D techniques (HSQC, COSY) for resolution .

- Synthetic Challenges : Impurities from incomplete cyclization can be removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.